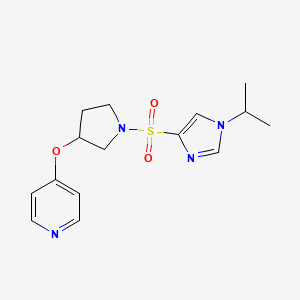

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

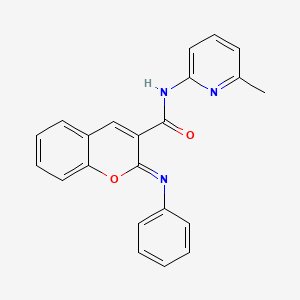

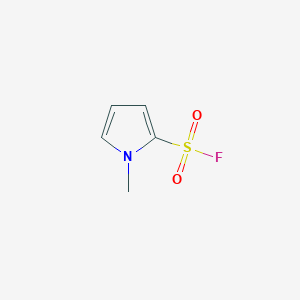

The compound “4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrrolidine ring, and a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through a series of reactions involving the construction of the heterocyclic rings and subsequent functionalization .Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Difunctionalization of Imidazopyridines : Novel iodine-induced sulfonylation and sulfenylation of imidazopyridines have been described, using sodium sulfinates as the sulfur source. This strategy enables highly selective difunctionalization to access sulfones and sulfides in good yields, indicating a radical pathway involved in the reaction mechanisms (Guo et al., 2018).

Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines : An efficient method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives via a three-component one-pot and operationally simple cascade is reported. This process forms a highly active intermediate α-acyl-N-sulfonyl ketenimine, highlighting a CuAAC/ring-cleavage process (Zhou et al., 2022).

Sulfenylation and Oxidative Condensation-Cyclization : Research has shown the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur, producing 1,3-diarylated imidazo[1,5-a]pyridines. These compounds exhibit fluorescence emission, demonstrating potential applications in material science and bioimaging (Shibahara et al., 2009).

Catalytic and Coordination Chemistry

Iron(II) Complexes with Sulfanyl-, Sulfinyl-, and Sulfonyl-Derived Ligands : Studies have investigated the spin-crossover and crystallographic phase changes in iron(II) complexes involving sulfanyl-, sulfinyl-, and sulfonyl-derived ligands. These complexes exhibit various magnetic properties and structural transformations, contributing to the understanding of spin-crossover phenomena (Cook et al., 2015).

Ruthenium Complexes for Transfer Hydrogenation : Ruthenium(II) complexes bearing symmetrical bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have shown good catalytic activity in the transfer hydrogenation of ketones. These findings contribute to the development of new catalytic systems for organic synthesis and industrial applications (Li et al., 2015).

Material Science and Polymer Chemistry

- Fluorinated Polyamides Containing Pyridine and Sulfone Moieties : Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides has shown promising material properties. These polymers are amorphous, readily soluble in organic solvents, and possess high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).

Propiedades

IUPAC Name |

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-5-14(9-19)22-13-3-6-16-7-4-13/h3-4,6-7,10-12,14H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFOXSVARIBKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)

![N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2403075.png)

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)